Varenicline carbamoyl beta-D-glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

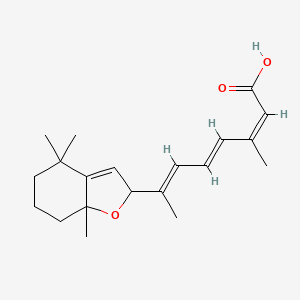

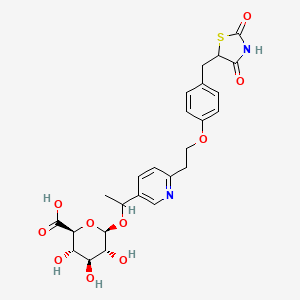

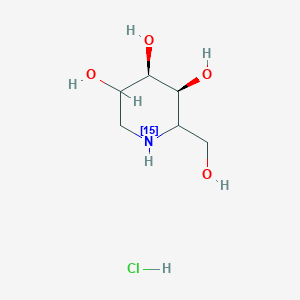

Varenicline carbamoyl beta-D-glucuronide is a metabolite of Varenicline . Varenicline is a partial agonist of the nicotinic receptor used for smoking cessation. It reduces both the desire for and the pleasure of cigarettes .

Molecular Structure Analysis

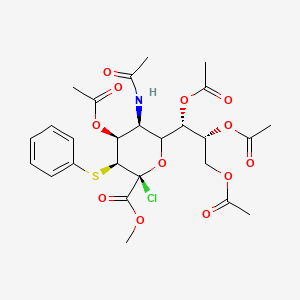

The molecular formula of this compound is C20H21N3O8 . The molecular weight is 431.40 g/mol .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It is soluble in DMSO and water . The melting point is 181-183°C (dec.) .科学的研究の応用

Metabolism and Disposition

Varenicline, including its metabolite Varenicline carbamoyl beta-D-glucuronide, has been extensively studied for its metabolism and disposition in various species including humans. Studies have found that a significant portion of the drug is excreted unchanged in the urine across species. Metabolites like N-carbamoyl glucuronidation, formed in the liver, play a key role in its metabolic pathway. This straightforward dispositional profile simplifies its clinical use in smoking cessation (Obach et al., 2006).

Pharmacokinetics

The pharmacokinetics of Varenicline, including its metabolites, has been a subject of research to understand its absorption, distribution, metabolism, and excretion in the body. Studies have shown that the systemic exposure to Varenicline and its pharmacokinetic variability are similar between smokers and nonsmokers, which is crucial for its therapeutic efficacy (Faessel et al., 2006).

Neuropharmacological Effects

Research on Varenicline has also delved into its effects on various neuronal nicotinic receptors. It acts as a partial agonist at α4β2 receptors and a full agonist at α7 receptors. These actions are believed to be involved in the mechanism by which Varenicline aids smoking cessation (Mihalak et al., 2006).

Clinical Efficacy in Smoking Cessation

Varenicline's efficacy in aiding smoking cessation has been confirmed through various clinical trials. It has shown to be effective in reducing cravings and withdrawal symptoms in smokers, leading to increased rates of abstinence (Garrison & Dugan, 2009).

作用機序

Target of Action

Varenicline Carbamoyl Beta-D-Glucuronide is a metabolite of Varenicline . The primary target of Varenicline is the alpha-4 beta-2 neuronal nicotinic acetylcholine receptor . This receptor plays a crucial role in the release of dopamine in the brain’s reward center, thereby reducing cravings and withdrawal symptoms with smoking cessation .

Mode of Action

Varenicline is a partial agonist of the alpha-4/beta-2 subtype of the nicotinic acetylcholine receptor . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors . When activated, this receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms with smoking cessation .

Result of Action

As a metabolite of varenicline, it may contribute to the overall therapeutic effect of reducing cravings and withdrawal symptoms in individuals attempting to quit smoking .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Varenicline carbamoyl beta-D-glucuronide involves the conversion of Varenicline to its carbamoyl derivative followed by the conjugation with beta-D-glucuronic acid.", "Starting Materials": [ "Varenicline", "Carbonyldiimidazole", "N,N-Dimethylformamide", "beta-D-glucuronic acid", "Triethylamine", "Dichloromethane", "Diisopropylethylamine", "Methanol", "Acetic acid" ], "Reaction": [ "Varenicline is reacted with carbonyldiimidazole in N,N-dimethylformamide to form Varenicline carbamate.", "The Varenicline carbamate is then reacted with beta-D-glucuronic acid in the presence of triethylamine in dichloromethane to form Varenicline carbamoyl beta-D-glucuronide.", "The reaction mixture is then treated with diisopropylethylamine and methanol to remove excess reagents and solvents.", "The final product is purified by precipitation with acetic acid and dried under vacuum." ] } | |

CAS番号 |

535920-98-0 |

分子式 |

C20H21N3O8 |

分子量 |

431.4 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C20H21N3O8/c24-14-15(25)17(18(27)28)30-19(16(14)26)31-20(29)23-6-8-3-9(7-23)11-5-13-12(4-10(8)11)21-1-2-22-13/h1-2,4-5,8-9,14-17,19,24-26H,3,6-7H2,(H,27,28)/t8-,9+,14-,15-,16+,17-,19-/m0/s1 |

InChIキー |

FXQDTLDLQVLSRG-UISDBUMBSA-N |

異性体SMILES |

C1[C@@H]2CN(C[C@H]1C3=CC4=NC=CN=C4C=C23)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

SMILES |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

正規SMILES |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

同義語 |

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-carboxylate)_x000B_β-D-Glucopyranuronic Acid; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)